3-(1H-pyrazol-1-yl)pyrazin-2-amine

HPK1 inhibition kinase inhibitor scaffold linker SAR

Choose this 3-(1H-pyrazol-1-yl)pyrazin-2-amine scaffold for your kinase program: it features a rigid, metabolically stable direct C–N linkage to the pyrazole ring, distinct from oxy-linked HPK1 inhibitor chemotypes. The unsubstituted C5 position enables C–H functionalization, while the calculated LogP of 0.24 guarantees high aqueous solubility for fragment-based screening. Procure off-the-shelf at 95% purity to accelerate hit-to-lead timelines without custom synthesis lead times.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 1692631-95-0
Cat. No. B2413321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)pyrazin-2-amine
CAS1692631-95-0
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CN=C2N
InChIInChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9)
InChIKeyBGHNRZBNWREEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-yl)pyrazin-2-amine (CAS 1692631-95-0): Structural Baseline and Core Properties for Heterocyclic Scaffold Selection


3-(1H-Pyrazol-1-yl)pyrazin-2-amine (CAS 1692631-95-0) is a heterocyclic small-molecule scaffold with the molecular formula C7H7N5 and molecular weight 161.16 g/mol, featuring a pyrazin-2-amine core directly N-linked to a 1H-pyrazol-1-yl moiety . The compound bears a primary aromatic amine at the pyrazine C2 position and an unsubstituted pyrazole ring at C3, yielding a compact, nitrogen-rich heteroaromatic system. This scaffold serves as a versatile building block for medicinal chemistry and kinase inhibitor development programs. Commercially, it is available from multiple suppliers at typical purities of 95% .

Why 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Cannot Be Substituted with Other Pyrazine-Pyrazole Scaffolds Without Experimental Revalidation


Within the broader class of pyrazine-pyrazole hybrid scaffolds, substitution is not interchangeable due to three critical differentiating factors: (1) linker chemistry—direct C–N linkage versus oxy-linkers fundamentally alters conformational flexibility and metabolic stability [1]; (2) substitution position—the C3-pyrazol-1-yl orientation versus C5- or C6-substituted analogs dictates distinct vectors for target binding and downstream SAR expansion ; and (3) accessible derivatization handles—the presence or absence of halogen handles (e.g., bromo) at C5 dramatically changes synthetic utility for library enumeration. The evidence below quantifies these differences to support informed procurement decisions.

3-(1H-Pyrazol-1-yl)pyrazin-2-amine: Quantified Differentiation Versus Closest Structural Analogs for Procurement Decision-Making


Linker Chemistry Differentiation: Direct N-Linkage vs. Oxy-Linker in HPK1 Inhibitor Patent Scaffolds

The target compound features a direct C–N bond between the pyrazine C3 position and the pyrazole N1 nitrogen. In contrast, the HPK1 inhibitor scaffold disclosed in US Patent 12,195,449 B2 (BeiGene, 2025) employs an oxy-linker (3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine), wherein the pyrazole ring is attached via an oxygen atom rather than a direct nitrogen linkage [1]. This structural divergence produces fundamentally different physicochemical and metabolic profiles. The oxy-linker introduces a rotatable ether bond that increases conformational flexibility, while the direct N-linkage in the target compound confers greater rigidity and potentially enhanced metabolic stability due to the absence of an oxidatively labile O-linker site. The patent explicitly claims the oxy-linked scaffold as a distinct chemical series for HPK1 modulation, establishing that the linker type defines a separate chemical space not interchangeable in SAR campaigns [1].

HPK1 inhibition kinase inhibitor scaffold linker SAR

Derivatization Handle Availability: C5 Unsubstituted vs. C5-Bromo Analog for Synthetic Diversification

The target compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine (CAS 1692631-95-0) is unsubstituted at the pyrazine C5 position, whereas its close analog 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine contains a bromine atom at C5 . This single-atom difference yields distinct synthetic utility: the bromo-substituted analog provides a halogen handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and is positioned as a building block for palladium-catalyzed C–C and C–N bond formation . In contrast, the target compound's unsubstituted C5 position presents a C–H site amenable to direct C–H functionalization methodologies or electrophilic aromatic substitution, offering a complementary synthetic entry point for scaffold diversification that does not require dehalogenation or pre-functionalization steps.

heterocyclic building block Suzuki coupling library synthesis

Lipophilicity Differentiation: cLogP Values Relative to Alternative Substitution Patterns

The target compound exhibits a calculated LogP of 0.2445, as reported in vendor computational chemistry data . This value reflects moderate hydrophilicity consistent with its nitrogen-rich heteroaromatic structure. In contrast, the oxy-linked HPK1 scaffold analogs bearing aromatic or heteroaromatic substitutions at the pyrazole C4 position (as described in US 12,195,449 B2) would be expected to exhibit significantly higher LogP values due to the extended aromatic systems and additional lipophilic substituents claimed in the patent [1]. While direct experimental LogP or LogD measurements for the comparator series are not publicly available for head-to-head comparison, the structural divergence—direct N-linkage with minimal substitution versus extended oxy-linked aryl systems—supports a class-level inference that the target compound serves as a more polar, aqueous-soluble starting scaffold compared to elaborated HPK1 inhibitor intermediates.

lipophilicity drug-likeness ADME prediction

Commercial Accessibility and Purity Benchmarking: 95% Standard vs. Specialty Analogs

3-(1H-Pyrazol-1-yl)pyrazin-2-amine is commercially stocked at 95% purity by multiple vendors including Leyan (Product No. 2094755) and CymitQuimica (Biosynth brand) . In contrast, the structurally related analog 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine is positioned as a specialty research chemical with less ubiquitous commercial availability . The oxy-linked HPK1 scaffold series disclosed in US Patent 12,195,449 B2 comprises proprietary compounds not commercially catalogued as stock items; procurement of these analogs would require custom synthesis under patent protection considerations [1]. This establishes the target compound as an immediately accessible, off-the-shelf scaffold for exploratory medicinal chemistry, whereas close structural analogs require either custom synthesis or specialized sourcing with attendant lead times and cost premiums.

commercial availability purity specification procurement

Validated Research and Industrial Application Scenarios for 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Based on Structural Differentiation


Kinase Inhibitor Scaffold Diversification: Direct N-Linked Series Distinct from O-Linked HPK1 Chemotype

The direct C–N linkage between pyrazine and pyrazole in this scaffold defines a chemical series orthogonal to the O-linked HPK1 inhibitor chemotype claimed in US Patent 12,195,449 B2 [1]. Researchers pursuing HPK1 inhibition or related kinase targets who require a rigid, metabolically stable scaffold should select this compound as a starting point for SAR exploration, as the linker type fundamentally alters conformational preference and metabolic susceptibility relative to the O-linked series. This scaffold enables the interrogation of binding modes not accessible to the more flexible oxy-linked analogs.

C–H Functionalization and Late-Stage Diversification of Unsubstituted Pyrazine Scaffolds

With an unsubstituted C5 position on the pyrazine ring, this compound is suited for C–H functionalization methodologies rather than cross-coupling chemistry that requires halogen handles . Medicinal chemistry groups developing C–H activation protocols or seeking to install substituents via electrophilic aromatic substitution can leverage this scaffold's C5 hydrogen as a functionalization site, offering a complementary synthetic entry point distinct from the C5-bromo analog which is optimized for Pd-catalyzed couplings.

Hydrophilic Fragment Library Construction for Solubility-Constrained Target Classes

The calculated LogP of 0.2445 positions this compound as a hydrophilic fragment suitable for targets with solvent-exposed binding pockets or for fragment-based drug discovery campaigns where aqueous solubility is critical for screening at high concentrations . Procurement of this scaffold for fragment library assembly ensures that initial hits possess favorable physicochemical properties, reducing the need for subsequent solubility optimization that can derail lead progression.

Immediate Availability for Parallel Synthesis and High-Throughput Chemistry Workflows

As a commercially stocked building block available from multiple suppliers at 95% purity, this compound enables rapid initiation of parallel synthesis campaigns without the lead times associated with custom synthesis . High-throughput chemistry groups requiring gram-to-multi-gram quantities for library enumeration can procure this scaffold off-the-shelf, accelerating hit-to-lead timelines relative to proprietary or specialty analogs that require custom manufacturing.

Technical Documentation Hub

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